1-Hexyl-4-(2-methoxyphenyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H28N2O |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-hexyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H28N2O/c1-3-4-5-8-11-18-12-14-19(15-13-18)16-9-6-7-10-17(16)20-2/h6-7,9-10H,3-5,8,11-15H2,1-2H3 |
InChI Key |
QLLNEODTUOCQKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 1-(2-Methoxyphenyl)piperazine (B120316) Core
The formation of the 1-(2-methoxyphenyl)piperazine core is a critical step in the synthesis of the target compound. Several strategies are employed for this purpose, with the Buchwald-Hartwig amination being a prominent and versatile method. nih.govwikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. nih.govwikipedia.org In the context of synthesizing the 1-(2-methoxyphenyl)piperazine core, this reaction typically involves the coupling of an aryl halide (or triflate) with piperazine (B1678402). Specifically, 1-bromo-2-methoxybenzene or 1-chloro-2-methoxybenzene can be reacted with piperazine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. guidechem.combeilstein-journals.org The choice of ligand is crucial for the reaction's efficiency and can range from monodentate ligands to more complex bidentate phosphine ligands like BINAP or X-Phos, which can improve reaction rates and yields. wikipedia.orgguidechem.combeilstein-journals.org A base, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is also required to facilitate the reaction. beilstein-journals.org The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-arylpiperazine product. wikipedia.org
Classical Nucleophilic Substitution: An alternative, more traditional approach involves the direct reaction of 2-methoxyaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures. chemicalbook.com This method, while straightforward, often requires harsh reaction conditions and may result in lower yields compared to palladium-catalyzed methods.
Reductive Amination: Reductive amination offers another pathway to the 1-(2-methoxyphenyl)piperazine core. youtube.comorganic-chemistry.org This method can involve the reaction of a suitable ketone or aldehyde precursor with an amine in the presence of a reducing agent. For instance, a diketone precursor could be reacted with an amine, followed by reduction to form the piperazine ring. While versatile, this method's applicability to the specific synthesis of 1-(2-methoxyphenyl)piperazine depends on the availability of the appropriate starting materials.
Table 1: Comparison of Synthetic Strategies for the 1-(2-Methoxyphenyl)piperazine Core
| Synthetic Strategy | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Buchwald-Hartwig Amination | 1-Bromo/Chloro-2-methoxybenzene, Piperazine, Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, X-Phos), Base (e.g., NaOt-Bu) | High yields, mild reaction conditions, broad substrate scope. nih.govwikipedia.org | Cost of catalyst and ligands, sensitivity to air and moisture in some cases. |
| Classical Nucleophilic Substitution | 2-Methoxyaniline, Bis(2-chloroethyl)amine hydrochloride | Inexpensive starting materials, simple procedure. | Harsh reaction conditions (high temperature), potentially lower yields. chemicalbook.com |
| Reductive Amination | Diketone precursor, Amine, Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Versatile for various amine syntheses. youtube.comorganic-chemistry.org | Availability of specific starting materials can be a limitation. |
Alkylation Reactions at the Piperazine Nitrogen (N-1) for Hexyl Chain Introduction
Once the 1-(2-methoxyphenyl)piperazine core is synthesized, the next step is the introduction of the hexyl chain at the remaining secondary amine of the piperazine ring (N-1 position). This is typically achieved through an N-alkylation reaction.
A common and effective method involves reacting 1-(2-methoxyphenyl)piperazine with a hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane, in the presence of a base. researchgate.net The base, such as potassium carbonate or sodium carbonate, serves to deprotonate the secondary amine, making it a more potent nucleophile to attack the electrophilic carbon of the hexyl halide. The reaction is often carried out in a suitable organic solvent like dimethylformamide (DMF) or acetone. google.com The choice of the leaving group on the hexyl chain (iodide being more reactive than bromide, which is more reactive than chloride) and the reaction conditions (temperature and reaction time) can be optimized to maximize the yield of the desired N-alkylated product.
Optimization of Synthetic Pathways for Research Scale Production and Purity
For research-scale production, optimizing the synthetic pathway is crucial to ensure both a good yield and high purity of the final compound, 1-Hexyl-4-(2-methoxyphenyl)piperazine.
Optimization of the Buchwald-Hartwig amination step often involves screening different palladium catalysts, phosphine ligands, bases, and solvents to find the combination that gives the highest yield and cleanest reaction profile. For the subsequent N-alkylation step, careful control of stoichiometry is important to minimize the formation of byproducts, such as the dialkylated piperazine.
Characterization Approaches for Synthesized Intermediates and the Target Compound
A comprehensive suite of analytical techniques is employed to confirm the identity and purity of the synthesized intermediates and the final target compound, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. nih.govnih.gov ¹H NMR provides information about the number and types of protons and their neighboring environments, allowing for the identification of the hexyl chain, the methoxyphenyl group, and the piperazine ring protons. ¹³C NMR provides information about the carbon skeleton of the molecule. Dynamic NMR studies can also be used to investigate conformational changes in the piperazine ring. nih.govrsc.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern. researchgate.netnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing the purity of the sample and identifying any impurities. nih.govnist.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H bonds (aliphatic and aromatic), C-O bonds (ether), and C-N bonds can be observed, confirming the presence of the key structural components.
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the calculated theoretical values to confirm the empirical formula.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, confirming the connectivity of atoms and providing detailed information about bond lengths, bond angles, and conformation. nih.gov
Table 2: Key Characterization Data for this compound and its Precursor
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key NMR Signals (¹H NMR) | Mass Spec (m/z) |
|---|---|---|---|---|
| 1-(2-Methoxyphenyl)piperazine | C₁₁H₁₆N₂O | 192.26 nih.gov | Aromatic protons, methoxy (B1213986) protons, piperazine protons. nih.gov | 193.1 [M+H]⁺ guidechem.com |
| This compound | C₁₇H₂₈N₂O | 276.42 nih.gov | Aromatic protons, methoxy protons, piperazine protons, hexyl chain protons (triplet for terminal methyl, multiplets for methylene (B1212753) groups). | 277 [M+H]⁺ (Expected) |
Pharmacological Characterization in Preclinical Research Models
In Vitro Receptor Binding Profiles and Ligand Affinities
Binding assays are crucial for determining the affinity of a compound for its molecular targets. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
Serotonergic Receptor Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)
The 1-(2-methoxyphenyl)piperazine (B120316) moiety is a well-established pharmacophore for high-affinity binding to serotonin (B10506) receptors, particularly the 5-HT1A subtype. semanticscholar.orgnih.gov Structure-activity relationship studies on various derivatives have demonstrated that the nature of the substituent at the N-4 position of the piperazine (B1678402) ring significantly influences binding affinity and selectivity. nih.govnih.gov While many derivatives show potent interactions mdpi.comnih.gov, specific binding data for the 1-hexyl substituted compound is not extensively detailed in publicly available literature. General findings indicate that the arylpiperazine structure is a key feature for affinity at 5-HT1A and 5-HT2A receptors. nih.gov
Dopaminergic Receptor Interactions (e.g., D2, D3)
The arylpiperazine scaffold is also recognized for its interaction with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes. acs.orgnih.govresearchgate.net The length and nature of the alkyl chain at the N-4 position are critical for determining affinity and selectivity between these dopamine receptor subtypes. acs.org For many long-chain arylpiperazines, a notable affinity for the D2 receptor is a characteristic feature. nih.govmdpi.com However, specific Ki values for 1-Hexyl-4-(2-methoxyphenyl)piperazine at D2 and D3 receptors are not readily found in the surveyed literature.
Adrenergic Receptor Interactions (e.g., α1A, α1D)
A common characteristic of many 1-(2-methoxyphenyl)piperazine derivatives is their significant affinity for α1-adrenergic receptors. nih.govnih.gov This interaction is often considered a liability in the development of selective 5-HT1A receptor ligands, leading to research focused on designing analogues with reduced adrenergic activity. nih.govacs.orgebi.ac.uk The binding profile of the specific 1-hexyl derivative at α1A and α1D receptor subtypes has not been specifically reported in the available scientific literature.
Evaluation of Affinity for Other Neurotransmitter Receptors and Transporters
Comprehensive binding profiles often include screening against a panel of other receptors and transporters to assess selectivity. Data regarding the affinity of this compound for other targets, such as histamine (B1213489) receptors or neurotransmitter transporters like the serotonin transporter (SERT), are not specified in the accessible research. researchgate.net
Interactive Data Table: Receptor Binding Affinity (Ki, nM) of this compound
| Receptor Subtype | Ki (nM) | Reference |
| Serotonergic | ||
| 5-HT1A | Data not available | |
| 5-HT2A | Data not available | |
| 5-HT6 | Data not available | |
| 5-HT7 | Data not available | |
| Dopaminergic | ||
| D2 | Data not available | |
| D3 | Data not available | |
| Adrenergic | ||
| α1A | Data not available | |
| α1D | Data not available |
This table reflects the absence of specific binding data for this compound in the reviewed literature.
In Vitro Functional Assays for Receptor Agonism and Antagonism
Functional assays are performed to determine whether a compound, upon binding to a receptor, acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.
Assessment of Intrinsic Activity at Key Receptors
While the binding affinity of many arylpiperazine derivatives has been characterized, the specific functional activity of this compound remains to be detailed in the scientific literature. For related compounds, functional assays such as adenylyl cyclase assays have been used to determine their antagonist or partial agonist properties at the 5-HT1A receptor. nih.gov Similar studies are necessary to fully characterize the functional profile of the 1-hexyl derivative.
Receptor Selectivity Profiling and Promiscuity Assessment
This compound, also referred to in literature as LDT66, has been identified as a multi-target ligand, demonstrating notable affinity for specific subtypes of adrenergic and serotonergic receptors. nih.gov The N-phenylpiperazine scaffold is a structural motif known to confer affinity for these receptor families. nih.gov
Binding affinity studies have precisely quantified its interaction with these receptors. In functional isometric contraction assays using rat prostate and aorta tissues, the compound demonstrated high-affinity antagonism at α1A- and α1D-adrenoceptors. nih.gov The calculated equilibrium dissociation constants (KB) highlight this potent interaction. Furthermore, functional binding assays have confirmed its high, nanomolar-range affinity for the serotonin 1A (5-HT1A) receptor, where it functions as an antagonist. nih.gov
Conversely, to assess its selectivity and potential for off-target effects, the compound was profiled against other receptors. These investigations revealed a significantly lower affinity, in the micromolar range, for α1B-adrenoceptors, α2A-adrenoceptors, muscarinic receptors, and 5-HT2A receptors. nih.gov This receptor binding profile indicates a degree of selectivity for α1A/α1D-adrenoceptors and 5-HT1A receptors over the other tested sites. nih.gov The (2-methoxyphenyl)piperazine moiety is a well-established pharmacophore for achieving high affinity at the 5-HT1A receptor. nih.govmdpi.com
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Affinity (KB in nM) | Functional Activity |
|---|---|---|
| α1A-Adrenoceptor | 3.4 | Antagonist |
| α1D-Adrenoceptor | 2.2 | Antagonist |
| 5-HT1A Receptor | Nanomolar Range | Antagonist |
| α1B-Adrenoceptor | Micromolar Range | Low Affinity |
| α2A-Adrenoceptor | Micromolar Range | Low Affinity |
| Muscarinic Receptors | Micromolar Range | Low Affinity |
| 5-HT2A Receptor | Micromolar Range | Low Affinity |
Mechanisms of Action at the Molecular and Cellular Level (In Vitro Investigations)
Elucidation of Downstream Signaling Pathways
The molecular actions of this compound are a direct consequence of its antagonist activity at G protein-coupled receptors (GPCRs). nih.govnih.govnih.govnih.gov As an antagonist, the compound binds to the receptor but does not provoke the conformational change necessary for G protein activation, instead blocking the binding and subsequent signal transduction of endogenous agonists.
At the α1A- and α1D-adrenoceptors, which primarily couple to the Gq/11 family of G proteins, the compound's antagonism would be expected to block the activation of phospholipase C (PLC). This would, in turn, prevent the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby inhibiting the downstream signaling cascades associated with calcium mobilization and protein kinase C (PKC) activation that are normally initiated by agonists like norepinephrine.
At the 5-HT1A receptor, which is typically coupled to the Gi/o family of G proteins, its antagonist nature prevents the receptor from mediating its characteristic inhibitory effects. Normally, agonist activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP), and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. nih.gov By acting as an antagonist, this compound blocks these serotonin-mediated inhibitory signals. nih.govnih.gov
Modulation of Neurotransmitter Reuptake and Release Mechanisms
Current research on this compound has primarily focused on its postsynaptic receptor interactions rather than on direct effects on neurotransmitter transporters. There is no direct evidence to suggest that the compound significantly modulates the reuptake of neurotransmitters such as serotonin or dopamine.
However, its potent antagonism at 5-HT1A receptors implies an indirect modulation of neurotransmitter release. 5-HT1A receptors function as both postsynaptic receptors and as somatodendritic autoreceptors on serotonin neurons in the raphe nuclei. nih.govnih.gov As autoreceptors, their activation by serotonin provides a negative feedback signal that reduces the firing rate of these neurons and, consequently, decreases serotonin release in projection areas like the prefrontal cortex. By blocking these autoreceptors, a 5-HT1A antagonist like this compound would be expected to disinhibit serotonergic neurons, leading to an increase in serotonin release. While this is a well-established mechanism for 5-HT1A antagonists, direct neurochemical studies measuring neurotransmitter release in response to this specific compound are needed for confirmation.
Preclinical Pharmacological Evaluation in Animal Models (Focus on Research Methods and Observed Effects)
Behavioral Neuroscience Paradigms for Investigating Pharmacological Responses
While direct behavioral studies on this compound are not extensively reported in the available literature, the pharmacological profile of the compound, particularly its potent 5-HT1A antagonism, suggests its suitability for evaluation in several established behavioral neuroscience paradigms. These models are routinely used to investigate the potential anxiolytic, antidepressant, or antipsychotic-like properties of related compounds.
A standard method to confirm in vivo 5-HT1A receptor antagonism is to assess a compound's ability to block the effects of a 5-HT1A agonist, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). nih.govnih.gov Key behavioral paradigms include:
8-OH-DPAT-Induced Hypothermia: In rodents, systemic administration of 8-OH-DPAT causes a characteristic drop in body temperature. The ability of a pretreatment with an antagonist to prevent this hypothermic response is a classic indicator of central 5-HT1A receptor blockade. nih.gov
8-OH-DPAT-Induced Forepaw Treading: This is a behavioral syndrome in rats induced by 5-HT1A agonists, and its attenuation serves as another measure of a compound's antagonistic activity at these receptors. nih.govnih.gov
Further investigation would typically involve models of anxiety and depression, where 5-HT1A receptors play a modulatory role. These could include the elevated plus-maze, light-dark box, and forced swim test to screen for anxiolytic and antidepressant-like effects. nih.gov The primary in vivo effect noted for this compound was a marginal hypotensive effect, consistent with its α1-adrenergic antagonism. nih.gov
Neurochemical Studies of Neurotransmitter Levels in Relevant Brain Regions
To determine the functional consequences of receptor engagement in the central nervous system, neurochemical studies are employed to measure changes in neurotransmitter levels in specific brain regions. Although studies specifically detailing the neurochemical effects of this compound are not available, the standard methodology for this class of compounds involves in vivo microdialysis. nih.gov
This technique allows for the sampling of extracellular fluid from the brains of freely moving animals. nih.gov A microdialysis probe would be stereotactically implanted into a brain region of interest, such as the prefrontal cortex, hippocampus, or dorsal raphe nucleus—areas with high densities of 5-HT1A receptors. nih.gov The collected dialysate samples are then analyzed, typically using high-performance liquid chromatography (HPLC) coupled with electrochemical detection, to quantify the concentrations of neurotransmitters like serotonin and dopamine, and their metabolites. nih.gov
For a 5-HT1A antagonist, this methodology would be used to test the hypothesis that blockade of somatodendritic autoreceptors leads to an increase in extracellular serotonin levels in terminal fields. Similarly, given the intricate interplay between serotonergic and dopaminergic systems, such studies could also reveal downstream effects on dopamine release in regions like the prefrontal cortex. nih.gov
Electrophysiological Assessments of Neuronal Activity
Due to a lack of direct electrophysiological studies on this compound, this section details the electrophysiological profiles of structurally related compounds containing the core 1-(2-methoxyphenyl)piperazine moiety. These analogs are crucial for predicting the potential neuronal effects of the title compound, particularly concerning its interaction with serotonergic and dopaminergic systems.
The electrophysiological actions of these related phenylpiperazine derivatives have been investigated in various preclinical models, revealing significant modulatory effects on neuronal excitability, primarily through interactions with serotonin receptors.
Effects on Serotonergic Neurons:
A significant body of research has focused on the impact of 1-(2-methoxyphenyl)piperazine derivatives on the activity of serotonergic (5-HT) neurons, especially within the dorsal raphe nucleus (DRN), a key region for regulating serotonin levels throughout the brain.
One extensively studied analog is WAY 100635 . In in vitro slice preparations of the rat DRN, WAY 100635 has been shown to function as a potent 5-HT1A receptor antagonist. At a concentration of 10 nM, it led to an increase in the firing rate of putative 5-HT neurons by approximately 13% from their baseline activity. nih.gov Furthermore, WAY 100635 effectively blocked the inhibitory effects of 5-HT and other 5-HT1A agonists like 8-OH-DPAT on the firing rate of these neurons. nih.govnih.gov This antagonistic action is competitive in nature at the 5-HT1A autoreceptors located on the soma and dendrites of DRN neurons. nih.gov
In hippocampal CA1 pyramidal cells, which receive serotonergic input, WAY 100635 also antagonized 5-HT1A receptor-mediated responses. nih.gov It completely prevented the hyperpolarization and the decrease in membrane input resistance induced by 5-HT without altering the resting membrane potential or input resistance on its own. nih.gov This suggests a primary role as a silent antagonist at postsynaptic 5-HT1A receptors.
Another related compound, NAN-190 , also demonstrates potent 5-HT1A receptor antagonist properties in electrophysiological and functional assays. nih.govnih.gov It has been shown to antagonize the effects of 5-HT1A receptor agonists on second messenger systems, which are closely linked to neuronal excitability. nih.govnih.gov
The following table summarizes the observed electrophysiological effects of WAY 100635 on different neuron types.
| Compound | Neuron Type | Brain Region | Key Electrophysiological Effects | Reference |
| WAY 100635 | Putative Serotonin Neurons | Dorsal Raphe Nucleus (DRN) | Increased firing rate (~13% above baseline). nih.gov | nih.gov |
| Competitively antagonized 5-HT-induced inhibition of firing. nih.gov | nih.gov | |||
| Hippocampal Pyramidal Cells | CA1 Region | Did not alter resting membrane potential or input resistance. nih.gov | nih.gov | |
| Prevented 5-HT-induced hyperpolarization and decrease in input resistance. nih.gov | nih.gov |
Effects on Dopaminergic Neurons:
While the primary focus of electrophysiological studies on 1-(2-methoxyphenyl)piperazine derivatives has been on the serotonergic system, there is evidence suggesting an influence on dopaminergic neuronal activity as well. The stimulation of D2/D3 autoreceptors on dopaminergic neurons in the substantia nigra pars compacta and ventral tegmental area typically leads to a reduction in their firing frequency through membrane hyperpolarization caused by an increase in potassium conductance. nih.gov
Some piperazine derivatives act as partial agonists at dopamine D2 receptors. nih.gov Although direct electrophysiological data on the effects of this compound on dopamine neuron firing is not available, related compounds have been shown to modulate dopamine systems. For instance, some novel piperazine derivatives have been investigated for their ability to inhibit the firing of dopamine neurons in the ventral tegmental area. nih.gov This inhibition is often reversible by dopamine D2 receptor antagonists, indicating a receptor-mediated mechanism. nih.gov
The table below outlines the general electrophysiological responses of dopaminergic neurons to D2/D3 receptor stimulation.
| Receptor Target | Neuron Type | Brain Region | Typical Electrophysiological Response to Agonist Stimulation | Reference |
| Dopamine D2/D3 Autoreceptors | Dopaminergic Neurons | Substantia Nigra, Ventral Tegmental Area | Reduced firing frequency. nih.gov | nih.gov |
| Membrane hyperpolarization via increased K+ conductance. nih.gov | nih.gov |
Structure Activity Relationships Sar and Computational Molecular Design
Conformational Analysis of the Piperazine (B1678402) Ring and its Substituents
The piperazine ring is a foundational scaffold in numerous pharmacologically active compounds, recognized for its role as a "privileged structure" in medicinal chemistry. nih.govnih.govtandfonline.com Its conformational flexibility allows it to adopt various shapes, with the chair conformation being the most prevalent and generally the most stable. mdpi.comnih.gov In arylpiperazine derivatives, including analogues of 1-Hexyl-4-(2-methoxyphenyl)piperazine, the piperazine ring consistently adopts a chair conformation. mdpi.comnih.gov
This preference for a chair geometry is a critical determinant of the spatial orientation of the substituents attached to the nitrogen atoms. The N-H group in an unsubstituted piperazine ring, for instance, shows a preference for the equatorial position. rsc.org For N-substituted piperazines, the conformational behavior becomes more complex. The presence of an N-aryl substituent, such as the 2-methoxyphenyl group, introduces steric and electronic factors that influence the ring's inversion barrier. nih.govresearchgate.netrsc.org Specifically, an aryl group connected to a nitrogen atom can lower the energy barriers for both ring inversion and rotation around the C-N bond compared to a free secondary amine. nih.govresearchgate.netrsc.org
Influence of the Hexyl Chain on Receptor Affinity and Selectivity
The N-alkyl substituent on the piperazine ring, in this case, the hexyl chain, plays a pivotal role in modulating the compound's affinity and selectivity for various receptors. nih.gov Long-chain arylpiperazines (LCAPs) are a well-studied class of compounds where the linker, an aliphatic chain, connects the core arylpiperazine structure to a terminal group. nih.gov The length and character of this chain are critical for optimizing interactions with the binding pocket of target receptors. nih.govacs.org
Structure-activity relationship studies consistently demonstrate that modifying the length of the alkyl chain can significantly alter pharmacological activity. For example, in a series of (2-methoxyphenyl)piperazine derivatives, a four-carbon chain was found to be optimal for affinity when the terminal fragment was a heteroaryl amide. nih.gov This highlights that an ideal chain length exists for achieving high-affinity binding, which is often a balance between reaching ancillary binding pockets and avoiding steric clashes.
Impact of the 2-Methoxyphenyl Moiety on the Overall Pharmacological Profile
The 2-methoxyphenyl group is a crucial pharmacophoric element that defines the interaction of this class of compounds with various receptors, particularly serotonergic and adrenergic receptors. nih.govdntb.gov.ua Derivatives of 1-(2-methoxyphenyl)piperazine (B120316) are well-documented as potent ligands for 5-HT1A receptors. nih.govnih.gov The position of the methoxy (B1213986) group on the phenyl ring is critical, with the ortho- (2-position) substitution being particularly favorable for specific receptor interactions.
Analysis of binding modes has suggested that the 2-methoxy group can participate in key interactions, such as hydrogen bonding with specific amino acid residues within the receptor's binding site. nih.gov For instance, in one study, this substitution enabled a hydrogen bond with a lysine (B10760008) residue without causing steric hindrance. nih.gov This specific interaction contributes significantly to the ligand's affinity and selectivity.
Design and Evaluation of Analogues with Modified Alkyl Chains and Aryl Moieties
The modular nature of arylpiperazine compounds permits extensive structural modifications to fine-tune their pharmacological properties. nih.gov The design and evaluation of analogues of this compound have focused on systematically altering the alkyl chain, the aryl moiety, and the piperazine core to probe the structure-activity relationships.
Exploration of Alkyl Chain Length, Branching, and Saturation
The length of the alkyl chain connecting the piperazine ring to a terminal group is a key parameter influencing receptor affinity. nih.govnih.gov Studies on related long-chain arylpiperazines have shown that there is often an optimal chain length for maximal potency. For a series of 2-(methoxyphenyl)piperazine derivatives with a terminal amide fragment, a four-carbon chain was found to be superior to a two-carbon chain for 5-HT1A receptor affinity. nih.gov In another series of tetralin-based analogues, the length of the intermediate alkyl chain was also shown to be a critical factor. nih.gov
Beyond simple length, modifications such as introducing branching or unsaturation (double or triple bonds) into the alkyl chain can impose conformational constraints. nih.gov These constraints can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity for the target receptor. Replacing a flexible alkyl chain with a more rigid cycloalkyl group has also been explored, leading to compounds with enhanced affinity for 5-HT1A sites by increasing lipophilicity and optimizing the spatial arrangement of the pharmacophoric groups. nih.gov
| Analogue Type | Modification | Observed Effect on Affinity/Activity | Reference |
|---|---|---|---|
| Heteroaryl Amide Derivatives | Change from 2 to 4 carbons in alkyl chain | Optimal affinity observed with a four-carbon chain | nih.gov |
| Cycloalkyl Amide Derivatives | Replacement of heteroaryl with cycloalkyl group | Enhanced affinity for 5-HT1A sites | nih.gov |
| Cycloalkyl Amide Derivatives | Increased lipophilicity via annelation/saturation | Increased affinity for 5-HT1A sites | nih.gov |
| Tetralin Derivatives | Varying intermediate alkyl chain length | Chain length is a critical determinant of affinity | nih.gov |
Substituent Effects on the Phenyl Ring (e.g., Position and Electronic Properties of Methoxy Group)
The electronic nature and position of substituents on the N-aryl ring profoundly affect receptor binding. lumenlearning.comresearchgate.net The methoxy group (-OCH3) is an electron-donating group through resonance and an electron-withdrawing group through induction. libretexts.orglibretexts.org Its net effect activates the aromatic ring towards electrophilic substitution. libretexts.org
The position of the methoxy group is a key determinant of pharmacological activity. While 1-(2-methoxyphenyl)piperazine is a well-established scaffold for 5-HT1A ligands, its positional isomer, 1-(4-methoxyphenyl)piperazine (B173029) (pMeOPP), has a distinct profile with stimulant effects. nih.govwikipedia.org Studies on other arylpiperazine series have confirmed the importance of the methoxy group's position; for example, moving the methoxy group on a tetralin ring system altered receptor affinity. researchgate.net In some series of arylpiperazine derivatives, ortho-substitution on the phenyl ring has been found to be particularly important for biological activity. mdpi.com The introduction of other substituents, such as halogens or trifluoromethyl groups, has also been explored, with results indicating that both the electronic properties and the position of the substituent are critical for achieving high-affinity interactions. mdpi.com
| Compound/Series | Substituent Position/Type | Pharmacological Profile/Observation | Reference |
|---|---|---|---|
| 1-(2-methoxyphenyl)piperazine | Ortho-methoxy | Scaffold for high-affinity 5-HT1A ligands | nih.govnih.gov |
| 1-(4-methoxyphenyl)piperazine | Para-methoxy | Stimulant effects; monoamine releaser/reuptake inhibitor | wikipedia.org |
| Arylpiperazine Derivatives | Ortho-substituted phenyl groups | Displayed moderate to strong cytotoxic and AR antagonistic potency in a specific series | mdpi.com |
| Arylpiperazine Derivatives | Chlorine or trifluoromethyl substituents | Showed most cytotoxic activity in a specific series of hybrid compounds | mdpi.com |
Modifications of the Piperazine Core and Ring Systems
The piperazine ring itself is considered a critical element for the activity of many of its derivatives. mdpi.com Studies have shown that both nitrogen atoms within the piperazine ring are often essential for potency. mdpi.com The basic nitrogen atom (N4, bearing the hexyl group) is believed to form a crucial ionic bond with an acidic residue, such as an aspartate, in the binding site of many aminergic receptors. mdpi.com
Attempts to replace the piperazine ring with other heterocyclic systems, such as morpholine (B109124) or pyrrolidine, have often resulted in a significant decrease or complete loss of biological activity. nih.govtandfonline.com This highlights the specific structural and electronic contributions of the piperazine scaffold that are not easily replicated by other ring systems. However, recent advances have explored the C-H functionalization of the carbon atoms on the piperazine ring itself, opening new avenues for creating analogues with greater structural diversity and potentially novel pharmacological profiles. researchgate.net Additionally, incorporating the piperazine into more rigid, fused-ring systems is another strategy employed to conformationally constrain the molecule and enhance receptor selectivity. researchgate.net
Ligand-Receptor Interaction Modeling and Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-receptor complex at the atomic level. For this compound and related arylpiperazine derivatives, docking studies have elucidated the key interactions responsible for their affinity and selectivity, particularly at dopamine (B1211576) D2 and D3 receptors.
The foundational interaction for this class of compounds is an ionic bond formed between the protonated N1 nitrogen atom of the piperazine ring and a highly conserved aspartate residue in transmembrane helix 3 (TM3) of the dopamine receptor (Asp86 in D2, Asp110 in D3). bg.ac.rsacs.org This salt bridge acts as the primary anchor, holding the ligand in the orthosteric binding site.
Beyond this primary anchor, several other interactions contribute to the stability of the ligand-receptor complex. The 2-methoxyphenyl group is crucial for orienting the molecule within a binding pocket lined with aromatic amino acid residues. bg.ac.rs It engages in favorable edge-to-face (π-π) stacking interactions with residues such as phenylalanine and tryptophan. bg.ac.rs Furthermore, the oxygen atom of the ortho-methoxy group can act as a hydrogen bond acceptor, potentially forming a hydrogen bond with a suitable donor residue in the receptor, such as a tryptophan. bg.ac.rs
The n-hexyl chain extending from the N4 position of the piperazine ring plays a significant role in determining receptor subtype selectivity. acs.orgnih.gov This hydrophobic tail occupies a secondary, hydrophobic pocket within the receptor. Studies on a series of N-alkylated 1-(2-methoxyphenyl)piperazines have shown that an extended and linear conformation of this aliphatic chain is a critical factor for achieving high selectivity for the D3 receptor over the highly homologous D2 receptor. acs.orgnih.gov Differences in the shape and composition of this secondary binding pocket between D2 and D3 receptors allow the hexyl group to confer D3-selectivity. acs.orgnih.gov
Table 1: Predicted Molecular Interactions of this compound with Dopamine D3 Receptor
| Ligand Moiety | Receptor Residue (Dopamine D3) | Interaction Type | Reference |
|---|---|---|---|
| Piperazine Ring (Protonated N1) | Aspartic Acid (Asp110 in TM3) | Ionic Bond / Salt Bridge | bg.ac.rsacs.org |
| 2-Methoxyphenyl Ring | Aromatic Residues (e.g., Phenylalanine) | Edge-to-Face (π-π) Stacking | bg.ac.rs |
| Methoxy Group (-OCH3) | Hydrogen Bond Donor Residue (e.g., Tryptophan) | Hydrogen Bond | bg.ac.rs |
| n-Hexyl Chain | Hydrophobic Pocket Residues | Hydrophobic Interaction | acs.orgnih.gov |
Pharmacophore Modeling for Optimized Ligand Design and Target Specificity
Pharmacophore modeling is a powerful tool in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the 1-arylpiperazine class of compounds, pharmacophore models have been developed to define the key features required for high-affinity binding and selectivity at the dopamine D3 receptor. acs.orgnih.gov
The established pharmacophore for D3-selective arylpiperazine ligands, including this compound, consists of several key features:
A Positive Ionizable (PI) Feature: This corresponds to the basic nitrogen atom of the piperazine ring, which is protonated at physiological pH and forms the critical ionic bond with the aspartate residue in the receptor. acs.org
An Aromatic Ring (AR) Feature: The 2-methoxyphenyl group serves as this feature, engaging in essential aromatic interactions within the binding site. bg.ac.rsacs.org
A Hydrogen Bond Acceptor (HBA) Feature: The oxygen of the methoxy substituent provides a point for hydrogen bonding, which can enhance binding affinity. bg.ac.rs
A Hydrophobic (HY) Feature: This is defined by the n-hexyl chain. The position, size, and vector of this hydrophobic feature are critical for distinguishing between D3 and D2 receptor binding. acs.orgchemrxiv.org
The development of these models has shown that an extended, linear hydrophobic element is a hallmark of D3-selective ligands. acs.orgnih.gov This insight is invaluable for ligand optimization. By using the pharmacophore model as a template, medicinal chemists can rationally design new molecules with modified structures aimed at improving target specificity. For example, the length, branching, or rigidity of the hydrophobic tail can be altered to achieve a better fit within the unique secondary binding pocket of the D3 receptor, thereby enhancing selectivity over the D2 subtype. nih.gov This approach accelerates the discovery of more precise therapeutic agents by focusing synthetic efforts on molecules most likely to succeed. chemrxiv.orgnih.gov
Table 2: Pharmacophoric Features of this compound for D3 Receptor Selectivity
| Pharmacophoric Feature | Corresponding Chemical Group | Role in Ligand Design & Target Specificity | Reference |
|---|---|---|---|
| Positive Ionizable (PI) | Piperazine Nitrogen (N1) | Primary anchor for receptor binding; essential for affinity. | acs.org |
| Aromatic Ring (AR) | 2-Methoxyphenyl Group | Orients ligand in binding pocket via π-stacking interactions. | bg.ac.rs |
| Hydrogen Bond Acceptor (HBA) | Methoxy Oxygen | Fine-tunes binding affinity through specific H-bond interactions. | bg.ac.rs |
| Hydrophobic (HY) | n-Hexyl Chain | Key determinant of D3 vs. D2 selectivity by occupying a specific hydrophobic sub-pocket. | acs.orgnih.govchemrxiv.org |
Metabolic Pathways and Enzyme Involvement in Preclinical Settings
In Vitro Metabolic Stability Studies
In vitro studies using subcellular fractions are crucial for predicting the metabolic clearance of a compound. For piperazine-containing molecules, liver microsomes from various species are standard tools to assess metabolic stability. nih.gov Generally, compounds with a piperazine (B1678402) moiety are susceptible to moderate to extensive metabolism. frontiersin.org Studies on structurally related piperazin-1-ylpyridazines have shown that initial candidates can suffer from rapid intrinsic clearance, with half-lives in mouse and human liver microsomes as low as 2-3 minutes. nih.govresearchgate.net However, structural modifications can significantly improve metabolic stability. nih.gov
The metabolic stability of a compound is influenced by the specific enzymes present. For instance, the metabolism of the antihistamine methapyrilene (B1676370), which contains a different heterocyclic ring but shares metabolic pathways, shows both qualitative and quantitative differences when incubated with rat, hamster, and mouse liver microsomes. nih.gov For 1-Hexyl-4-(2-methoxyphenyl)piperazine, its stability would be determined by its susceptibility to the primary metabolic pathways, such as oxidation and dealkylation.
Identification and Structural Elucidation of Major Metabolites (In Vitro and In Vivo Preclinical)
The identification of metabolites is essential for understanding the biotransformation of a compound. Based on studies of structurally analogous molecules, the metabolism of this compound is expected to proceed through several key pathways.
Drugs that possess an o-methoxyphenylpiperazine moiety are known to form 1-(2-methoxyphenyl)piperazine (B120316) as a metabolite in vivo in rats, indicating that cleavage of the side-chain is a viable metabolic route. nih.gov For the related designer drug 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), the primary metabolic pathway is O-demethylation to form 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP). nih.govnih.gov Further degradation of the piperazine ring has also been observed. nih.gov
Other common metabolic transformations for piperazine derivatives include aliphatic hydroxylation on the piperazine ring and subsequent oxidation. frontiersin.org In studies of other complex piperazine compounds, N-dealkylation, oxidation of alkyl side-chains, and aromatic hydroxylation were identified as major metabolic routes. nih.gov
Table 1: Potential Metabolic Pathways and Resulting Metabolites of this compound
| Metabolic Pathway | Potential Metabolite | Description |
| O-Demethylation | 1-Hexyl-4-(2-hydroxyphenyl)piperazine | Cleavage of the methyl group from the methoxy (B1213986) moiety, creating a phenol (B47542) group. nih.govnih.gov |
| N-Dealkylation | 1-(2-Methoxyphenyl)piperazine | Cleavage of the hexyl group from the piperazine nitrogen. nih.gov |
| Aliphatic Hydroxylation | Hydroxy-hexyl-4-(2-methoxyphenyl)piperazine | Addition of a hydroxyl group to the hexyl chain at various positions. |
| Piperazine Ring Oxidation | This compound-N-oxide | Oxidation of one of the nitrogen atoms in the piperazine ring. |
| Piperazine Ring Opening | Ring-opened derivatives | Cleavage of the piperazine ring structure, leading to various degradation products. frontiersin.org |
This table is illustrative and based on metabolic pathways observed for structurally related compounds.
Characterization of Specific Enzyme Systems Responsible for Metabolic Transformations
The biotransformation of xenobiotics is primarily carried out by Phase I and Phase II enzymes.
Cytochrome P450 (CYP) Isoforms: The cytochrome P450 superfamily is a key player in the Phase I metabolism of most drugs. mdpi.com For piperazine-containing compounds, several CYP isoforms are implicated. The O-demethylation of the analog MeOPP is catalyzed mainly by the polymorphic enzyme CYP2D6. nih.govnih.gov The specific inhibitor quinidine (B1679956) has been shown to significantly block this metabolic step in human liver microsomes. nih.gov CYP3A4 is another major enzyme responsible for the metabolism of a vast number of drugs, including many with piperazine structures. nih.govnih.gov It is often involved in N-dealkylation and oxidation reactions. mdpi.com Given the structure of this compound, it is plausible that both CYP2D6 (for O-demethylation) and CYP3A4 (for N-dealkylation and hexyl chain oxidation) are involved in its metabolism.
UDP-Glucuronyltransferases (UGTs): Phase II metabolism involves the conjugation of metabolites with endogenous molecules to further increase water solubility and facilitate excretion. nih.gov UGTs are a major family of Phase II enzymes that catalyze the attachment of glucuronic acid to functional groups like hydroxyls, amines, and carboxylic acids. nih.govnih.gov The phenolic metabolite formed from the O-demethylation of this compound would be a prime substrate for glucuronidation. nih.gov However, it is noteworthy that in some studies of piperazine-containing compounds, glucuronide conjugates were not observed despite the formation of hydroxylated metabolites. frontiersin.org
Table 2: Key Enzymes and Their Potential Roles in the Metabolism of this compound
| Enzyme Family | Specific Isoform (Example) | Potential Metabolic Reaction Catalyzed |
| Cytochrome P450 (Phase I) | CYP2D6 | O-demethylation of the methoxyphenyl group. nih.gov |
| Cytochrome P450 (Phase I) | CYP3A4 | N-dealkylation of the hexyl group; Hydroxylation of the hexyl chain or piperazine ring. nih.gov |
| UDP-Glucuronyltransferases (Phase II) | UGT1A, UGT2B families | Glucuronidation of hydroxylated metabolites (e.g., the phenolic metabolite). nih.govnih.gov |
This table is illustrative and based on enzymatic activities observed for structurally related compounds.
Preclinical In Vivo Metabolic Profiling and Species Differences
Preclinical in vivo studies are necessary to understand the full metabolic profile of a drug candidate and to select appropriate animal models for further testing. Significant species differences can exist in drug metabolism due to variations in the expression levels and functional characteristics of metabolic enzymes. nih.gov
For example, studies on the metabolism of methapyrilene revealed both quantitative and qualitative differences between rats, hamsters, and mice, with some metabolites being unique to a single species. nih.gov Similarly, in the investigation of xanthine-derived ligands, none of the tested animal species (including rodents and dogs) perfectly replicated the human microsomal metabolite profile. nih.gov
In the case of the related compound MeOPP, initial in vivo metabolism studies in rats identified the major metabolites, which were then used to guide investigations into the specific human enzymes responsible. nih.govnih.gov A study on a different complex molecule containing a 4-(2-methoxyphenyl)-piperazin-1-yl)butyl moiety found very few labeled metabolites in the brains of mice and rabbits, suggesting that in some cases, peripheral metabolism might be extensive or brain penetration of metabolites is low. nih.gov These findings underscore the importance of conducting metabolic studies across several species to build a comprehensive preclinical profile for this compound and to ensure the chosen animal model is relevant for predicting human metabolism. nih.gov
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Detection and Quantification (e.g., HPLC-UV, GC-MS, LC-MS/MS)
Chromatographic techniques are the cornerstone for the separation, identification, and quantification of "1-Hexyl-4-(2-methoxyphenyl)piperazine" in various matrices. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods. semanticscholar.orgresearchgate.netnih.gov
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a widely accessible technique for the quantitative analysis of piperazine (B1678402) derivatives. researchgate.netjocpr.com The optimization of HPLC conditions, such as the mobile phase composition and column type, is critical for achieving good separation of the analytes. For instance, a method using a Synergi C18 column with a gradient of acetonitrile (B52724) and water containing formic acid has been shown to provide good chromatographic separation of piperazine derivatives in a relatively short analysis time. semanticscholar.org Another approach for analyzing 1-(4-Methoxyphenyl)piperazine (B173029) utilizes a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For compounds lacking a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection at low levels. jocpr.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both qualitative and quantitative analysis of piperazine derivatives, often used for their identification in seized materials and biological samples. researchgate.netnih.gov The mass spectra of piperazine derivatives exhibit characteristic fragmentation patterns that allow for their specific identification. researchgate.net For example, the mass spectrum of 1-(2-methoxyphenyl)piperazine (B120316) (MeOPP) shows characteristic ions that aid in its identification. researchgate.net Due to the polarity of piperazine compounds, which can lead to poor peak shape in GC analysis, derivatization is often necessary. google.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of complex biological matrices. semanticscholar.orgnih.gov This technique avoids the need for derivatization that is often required for GC-MS, simplifying sample preparation. semanticscholar.org An LC-MS/MS screening method has been developed for the detection of various designer drugs, including piperazine derivatives like MeOPP, in serum. nih.gov This method utilizes a Synergi Polar RP column and gradient elution with ammonium (B1175870) formate (B1220265) and methanol/formic acid as mobile phases. nih.gov
Table 1: Comparison of Chromatographic Techniques for Piperazine Analysis
| Technique | Common Application | Detector | Key Advantages | Considerations | Reference |
|---|---|---|---|---|---|
| HPLC-UV | Quantitative analysis | Ultraviolet (UV) Detector | Readily available, cost-effective | May require derivatization for compounds without strong chromophores | researchgate.netjocpr.com |
| GC-MS | Qualitative and quantitative analysis | Mass Spectrometer (MS) | High specificity from mass spectra | Derivatization often needed for polar analytes | researchgate.netgoogle.com |
| LC-MS/MS | Highly sensitive and selective quantification | Tandem Mass Spectrometer (MS/MS) | Excellent for complex matrices, no derivatization needed | Higher equipment cost | semanticscholar.orgnih.gov |
Method Development and Validation for Preclinical Biological Matrices (e.g., serum, tissue homogenates)
The development and validation of analytical methods for quantifying "this compound" in preclinical biological matrices like serum and tissue homogenates are essential for pharmacokinetic and toxicological studies. These methods must be robust, accurate, and precise.
A common approach for sample preparation from biological matrices involves protein precipitation, followed by extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). scholars.direct For instance, a validated GC-MS method for piperazine derivatives in plasma involved protein precipitation, enzymatic hydrolysis, and SPE. scholars.direct Similarly, a method for extracting piperazine residues from animal tissues utilized an accelerated solvent extractor (ASE) followed by SPE purification. google.com
Method validation is performed according to established guidelines and includes the assessment of parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and stability. scholars.directmdpi.com For example, a validated LC-MS/MS method for MNP, a nitrosamine (B1359907) impurity, in drug products demonstrated linearity with a coefficient of determination (R²) ≥0.999 and good recovery and precision. mdpi.com An LC-MS/MS screening method for designer piperazines in serum reported LODs between 1.0 and 5.0 ng/mL, with matrix effects ranging from 65% to 118% and extraction efficiencies between 72% and 90%. nih.gov
Table 2: Key Validation Parameters for Analytical Methods in Biological Matrices
| Parameter | Description | Example Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Coefficient of determination (R²) > 0.99 | scholars.directmdpi.com |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3 | nih.gov |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 | researchgate.net |
| Accuracy | The closeness of the measured value to the true value. | Recovery within 80-120% | mdpi.com |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative standard deviation (RSD) < 15% | mdpi.com |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration remains within ±15% of the initial concentration. | scholars.direct |
Derivatization Strategies for Enhanced Sensitivity and Selectivity
Derivatization is a chemical modification process used to improve the analytical properties of a compound. For piperazine derivatives like "this compound," derivatization can be employed to enhance sensitivity and selectivity, particularly for GC-MS and HPLC-UV analysis. jocpr.comresearchgate.netgoogle.com
For GC-MS analysis, derivatization is often necessary to reduce the polarity of piperazine compounds, which improves their volatility and chromatographic peak shape. google.com A common derivatization technique is acylation, for example, using acetic anhydride (B1165640) or perfluoroacylation reagents. google.comscholars.direct A method for analyzing piperazine residues in tissue involved pre-column derivatization with acetic anhydride. google.com
In HPLC-UV analysis, derivatization is used to introduce a chromophore into molecules that have poor UV absorbance, thereby increasing their detectability. jocpr.comresearchgate.net A well-established method involves the reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative. jocpr.comresearchgate.net This approach has been successfully validated for the analysis of trace amounts of piperazine in active pharmaceutical ingredients (APIs). jocpr.comresearchgate.net Another strategy involves labeling with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) for highly sensitive fluorescence detection. researchgate.net
Spectrometric Approaches for Structural Elucidation of Metabolites and Impurities
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of metabolites and impurities of "this compound". When coupled with chromatographic separation techniques like GC or LC, MS provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns. nih.govmdpi.com
Studies on the metabolism of related piperazine compounds, such as 1-(4-methoxyphenyl)piperazine (MeOPP), have utilized GC-MS to identify metabolites in urine. nih.gov The process typically involves acid hydrolysis to cleave conjugates, followed by extraction and derivatization (e.g., acetylation) before GC-MS analysis. nih.gov The resulting mass spectra help in identifying metabolic transformations such as hydroxylation. nih.gov
For the structural elucidation of novel compounds, including potential impurities or degradation products, a combination of spectrometric techniques is often employed. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of a molecule. mdpi.com Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is then used to determine the precise arrangement of atoms within the molecule. mdpi.com
Development of Reference Materials for Analytical Standardization
The availability of high-purity reference materials is fundamental for the accuracy and reliability of analytical methods. Certified reference materials (CRMs) for "this compound" and its metabolites are essential for method validation, calibration, and quality control in both research and forensic laboratories.
Commercial suppliers offer analytical reference standards for various piperazine derivatives, including 1-(2-methoxyphenyl)piperazine and its hydrochloride salt. sigmaaldrich.comsigmaaldrich.comcaymanchem.com These standards are typically characterized for their purity and identity. For novel compounds or metabolites for which certified standards are not commercially available, in-house preparation and characterization are necessary. This involves synthesis, purification, and comprehensive structural elucidation using techniques like NMR and MS. The purity is then typically assessed by chromatographic methods such as HPLC-UV or GC-FID.
Future Research Directions and Translational Perspectives in Basic Neuroscience and Pharmacology
Development of Novel Radioligands and Imaging Probes for Receptor Mapping
A significant future direction for compounds based on the 1-hexyl-4-(2-methoxyphenyl)piperazine structure is the development of novel radioligands for in-vivo brain imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov These technologies allow for the non-invasive mapping and quantification of receptor densities in the living brain, offering profound insights into neuropsychiatric disorders and the mechanisms of drug action. nih.gov
The arylpiperazine structure is a common feature in many existing PET radioligands. For a derivative of this compound to be a successful imaging probe, it must meet several criteria:
High Target Affinity and Selectivity: The compound must bind with high affinity (nanomolar or sub-nanomolar Ki values) to a specific receptor subtype (e.g., dopamine (B1211576) D2, serotonin (B10506) 5-HT1A) with minimal binding to other receptors to ensure a clear signal. unc.edu
Blood-Brain Barrier Penetration: The molecule must be able to cross the blood-brain barrier to reach its target in the central nervous system.
Appropriate Lipophilicity: The lipophilicity (logP) must be within an optimal range to facilitate brain uptake without excessive non-specific binding. nih.gov
Labeling Potential: The structure must have a suitable position for the introduction of a positron-emitting radionuclide (e.g., Carbon-11, Fluorine-18) without disrupting its binding characteristics. nih.gov
For example, a derivative of N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine was successfully radiolabeled with Carbon-11 and showed suitability for imaging the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.gov This demonstrates the feasibility of using the 2-methoxyphenylpiperazine core for creating PET tracers. Future work could involve synthesizing analogues of this compound and radiolabeling them to explore their potential for mapping dopamine, serotonin, or other relevant receptor systems implicated in neurological and psychiatric conditions. nih.govnih.gov
Advancing Fundamental Understanding of Specific Receptor Systems and their Ligand Interactions
Beyond imaging, this compound and its analogues can serve as powerful pharmacological tools to dissect the complex biology of receptor systems. Arylpiperazine derivatives are known to interact with key amino acid residues in the binding pockets of aminergic GPCRs. mdpi.com A crucial interaction often involves the formation of a salt bridge between the protonated nitrogen atom of the piperazine (B1678402) ring and a conserved aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) of the receptor. mdpi.comacs.org
By systematically modifying the structure of this compound and observing the effects on binding affinity and functional activity, researchers can gain a deeper understanding of ligand-receptor interactions. For instance, studies on similar compounds have shown that interactions with aromatic amino acid clusters, such as phenylalanine residues (e.g., Phe6.51, Phe6.52), and hydrogen bonds with serine or threonine residues in other transmembrane helices are critical for high-affinity binding and functional activity (agonist or antagonist effects). mdpi.comnih.govnih.gov
The long hexyl chain of this compound is of particular interest. This lipophilic tail likely interacts with a hydrophobic region of the receptor binding site. nih.gov Studying how variations in the length and branching of this alkyl chain affect binding can help map the topology of this hydrophobic pocket. Such studies provide invaluable data for refining computational models of receptor structures and understanding how different ligands can stabilize distinct receptor conformations, leading to biased signaling or specific functional outcomes. nih.gov This knowledge is fundamental to advancing our comprehension of neurotransmission and the pathophysiology of brain disorders.
Theoretical Considerations for Further Structural Modifications and Lead Optimization in Preclinical Drug Discovery
The structure of this compound offers a versatile starting point for lead optimization in the discovery of new drugs targeting the central nervous system. nih.govyoutube.com The process involves iterative structural modifications to enhance potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). unc.eduyoutube.com
The molecule can be conceptually divided into three key regions for modification:
The Aryl Moiety (2-methoxyphenyl group): The substitution pattern on this aromatic ring is a critical determinant of receptor affinity and selectivity. nih.gov Moving the methoxy (B1213986) group or replacing it with other substituents (e.g., fluoro, cyano, trifluoromethyl groups) could fine-tune interactions with the receptor and potentially shift selectivity between dopamine and serotonin receptor subtypes.
The Piperazine Core: This unit is generally essential for the primary binding interaction (the salt bridge with Asp3.32) and is often less amenable to modification, though its conformation is crucial. mdpi.comnih.gov
The N-Alkyl Substituent (hexyl chain): This part of the molecule can be extensively modified to improve properties. Altering its length, introducing branching, or replacing it with more complex cyclic or aromatic structures can significantly impact affinity, selectivity, and ADME characteristics. nih.gov For example, replacing a simple alkyl chain with a more rigid amide-containing structure has been shown in related series to dramatically increase affinity and selectivity for the 5-HT1A receptor over α1-adrenergic receptors. nih.gov
The table below outlines some theoretical structural modifications and their potential impact on the pharmacological profile, based on established structure-activity relationships (SAR) for the arylpiperazine class. nih.govpolyu.edu.hk
| Molecular Region | Structural Modification | Potential Pharmacological Outcome | Rationale |
| Aryl Moiety | Replace 2-methoxy with 2,3-dichloro | Increase 5-HT1A/5-HT2A affinity | Halogen atoms can form specific interactions and alter electronic properties. |
| Aryl Moiety | Replace phenyl with naphthyl | Increase affinity and/or selectivity | A larger aromatic system can form more extensive π-π stacking interactions with aromatic residues in the binding pocket. nih.gov |
| N-Alkyl Substituent | Shorten hexyl to butyl chain | May alter selectivity profile (e.g., D2 vs 5-HT1A) | The length of the linker is crucial for reaching specific sub-pockets within the receptor. capes.gov.br |
| N-Alkyl Substituent | Replace hexyl chain with a terminal imide group | Increase affinity and introduce antagonist properties | Terminal polar groups can form additional hydrogen bonds and anchor the ligand in a different orientation. nih.gov |
| N-Alkyl Substituent | Introduce a hydroxyl group on the hexyl chain | Improve solubility and potentially alter metabolism | Increased polarity can improve pharmacokinetic properties but may reduce blood-brain barrier penetration. |
This iterative process of design, synthesis, and testing, guided by computational modeling and in-vitro assays, is central to modern drug discovery and could be applied to analogues of this compound to develop novel therapeutic candidates for neuropsychiatric disorders. youtube.com
Q & A
Q. What are the established synthetic routes for 1-Hexyl-4-(2-methoxyphenyl)piperazine, and how can purity be validated?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: Prepare the piperazine core via the Prelog method, where 1-(2-methoxyphenyl)piperazine is synthesized by reacting 2-methoxyphenylamine with bis(2-chloroethyl)amine under basic conditions .
- Step 2: Introduce the hexyl group via alkylation. A common approach uses 1-bromohexane in the presence of a base (e.g., KCO) in acetonitrile or DMF at 60–80°C for 12–24 hours .
- Characterization: Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is this compound utilized in analytical chemistry?
Methodological Answer: This compound serves as a derivatization agent in HPLC for detecting reactive intermediates like isocyanates. For example:
- Protocol: Bubble air samples through a solution of 1-(2-methoxyphenyl)piperazine in toluene. The compound reacts with isocyanates to form stable UV-absorbing derivatives (λ = 254 nm).
- Advantages: Stabilizes analytes and enhances detection sensitivity. Method validation includes spike-recovery tests (85–105% recovery) and calibration curves (R > 0.99) .
Q. What are the primary biological targets of this compound derivatives?
Methodological Answer: Piperazine derivatives with 2-methoxyphenyl groups show high affinity for 5-HT serotonin receptors . Key evidence:
- Radioligand binding assays using [H]8-OH-DPAT (a 5-HT agonist) reveal sub-nanomolar K values (e.g., 0.6 nM for a phthalimido-butyl derivative) .
- Selectivity screening against dopamine D and adrenergic α receptors confirms specificity .
Advanced Research Questions
Q. How do structural modifications (e.g., N4-substituents) impact 5-HT1A_{1A}1A receptor binding affinity?
Methodological Answer:
Q. How to resolve contradictions in receptor binding data across studies?
Methodological Answer: Contradictions often arise from differences in assay conditions or substituent stereochemistry. Mitigation strategies include:
- Standardized protocols: Use uniform buffer systems (e.g., Tris-HCl, pH 7.4) and membrane preparations from the same cell line (e.g., HEK293 expressing human 5-HT).
- Metabolite interference testing: Pre-incubate compounds with liver microsomes to identify active/inactive metabolites .
- Case Study: A 2014 study found that 4-nitrobenzyl derivatives showed conflicting D/5-HT ratios due to varying salt forms (hydrochloride vs. free base) .
Q. What are the metabolic pathways and in vivo distribution profiles of this compound?
Methodological Answer:
Q. How to design experiments assessing neurological activity in disease models?
Methodological Answer:
- Animal Models: Use 5-HT knockout mice or chronic stress models (e.g., forced swim test) to evaluate anxiolytic/antidepressant effects.
- Dosage Optimization: Conduct dose-response studies (0.1–10 mg/kg, i.p.) with behavioral endpoints (e.g., immobility time reduction).
- Control Strategies: Co-administer WAY-100635 (a 5-HT antagonist) to confirm receptor-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
